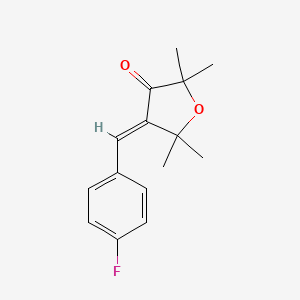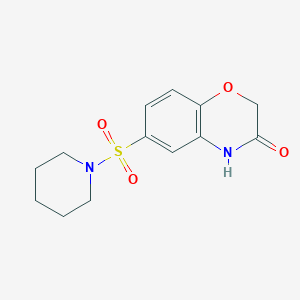![molecular formula C16H15BrN2O2 B4303607 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol](/img/structure/B4303607.png)
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol
Vue d'ensemble
Description
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It is commonly used in scientific research for its ability to selectively stimulate beta-2 adrenergic receptors. The compound has been found to have a wide range of physiological and biochemical effects, making it a valuable tool for studying various aspects of cellular and molecular biology.
Mécanisme D'action
The mechanism of action of 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol involves its interaction with beta-2 adrenergic receptors. Upon binding to these receptors, the compound activates a signaling pathway that leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). This increase in cAMP levels leads to the activation of protein kinase A (PKA), which mediates many of the physiological effects of the compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. These include bronchodilation, vasodilation, increased heart rate, increased glucose metabolism, and increased lipolysis. The compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol in lab experiments is its selectivity for beta-2 adrenergic receptors. This allows researchers to study the specific effects of beta-2 adrenergic receptor activation without the confounding effects of other receptor subtypes. However, one limitation of the compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over extended periods of time.
Orientations Futures
There are several potential future directions for research involving 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol. These include:
1. Investigating the role of beta-2 adrenergic receptor activation in the regulation of immune function and inflammation.
2. Developing new compounds that selectively target beta-2 adrenergic receptors with improved pharmacokinetic properties.
3. Studying the molecular mechanisms underlying the desensitization and downregulation of beta-2 adrenergic receptors in response to chronic exposure to beta-2 adrenergic receptor agonists.
4. Investigating the potential therapeutic applications of beta-2 adrenergic receptor agonists in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and diabetes.
In conclusion, this compound is a valuable tool for studying the physiological and biochemical effects of beta-2 adrenergic receptor activation. Its selectivity for beta-2 adrenergic receptors and wide range of effects make it a useful compound for investigating various aspects of cellular and molecular biology. Further research in this area may lead to the development of new therapies for a variety of diseases.
Applications De Recherche Scientifique
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol is widely used in scientific research as a selective beta-2 adrenergic receptor agonist. It has been used to study the role of beta-2 adrenergic receptors in various physiological processes, such as bronchodilation, glucose metabolism, and cardiac function. The compound has also been used to investigate the molecular mechanisms underlying the actions of beta-2 adrenergic receptor agonists.
Propriétés
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-imidazol-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-14-3-1-13-8-16(4-2-12(13)7-14)21-10-15(20)9-19-6-5-18-11-19/h1-8,11,15,20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJFAAGBOQEMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC(CN3C=CN=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B4303536.png)
![ethyl 4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4303541.png)
![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B4303558.png)
![8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B4303564.png)

![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4303569.png)
![4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B4303575.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4303582.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[(2-cyano-4,5-diethoxyphenyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B4303598.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303614.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303622.png)


![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4303642.png)